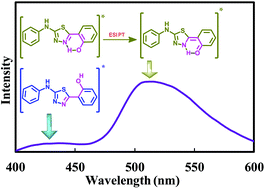The origin of the longer wavelength emission in 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole and its analogue 2-phenylamino-5-(2-hydroxybenzono)-1,3,4-thiadiazole†‡
Photochemical & Photobiological Sciences Pub Date: 2020-04-01 DOI: 10.1039/C9PP00490D
Abstract
In aqueous solution, 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT) was found to emit dual emission and the longer wavelength emission was assigned to the combination of aggregation and conformational change. In a number of molecules that possess an intramolecular hydrogen bond between the proton donor and the acceptor, the longer wavelength emission is often observed due to the emission from the tautomer formed by excited state intramolecular proton transfer (ESIPT). Therefore, an analogue of FABT, 2-phenylamino-5-(2-hydroxybenzono)-1,3,4-thiadiazole (PHBT), was synthesized to determine the origin of the longer wavelength emission. The luminescence of PHBT and its methoxy derivatives was studied and compared with that of FABT. Theoretical calculations were also performed on both FABT and PHBT. Based on the experimental and theoretical investigations, the nonexistence of the keto tautomer in the ground state and the origin of the longer wavelength emission are divulged.


Recommended Literature
- [1] Roles of the scalar and vector components of the solvation effects on the vibrational properties of hydrogen- or halogen-bond accepting stretching modes†
- [2] A novel one step synthesized Co-free perovskite/brownmillerite nanocomposite for solid oxidefuel cells
- [3] Redox-controlled fluorescence modulation (electrofluorochromism) in triphenylamine derivatives†
- [4] Heterogeneous catalytic wet peroxide oxidation of simulated phenol wastewater by copper metal–organic frameworks
- [5] Back matter
- [6] Molecular engineering accelerated polarity switching enabling high-performance n-type organic thermoelectrics†
- [7] π-Conjugated polymers with thermocleavable substituents for use as active layers in organic photovoltaics†
- [8] Effect of surfactants in the determination of orotic acid in aqueous solutions by sensitized terbium fluorescence
- [9] Improvements in metallurgical microscopes
- [10] A dual-plate ITO–ITO generator–collector microtrench sensor: surface activation, spatial separation and suppression of irreversible oxygen and ascorbate interference









